1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
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Overview
Description
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 2-chloropyridine, which undergoes a series of reactions including nucleophilic substitution and cyclization.
Coupling of Piperazine and Pyridine Rings: The piperazine and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a boronic acid derivative.
Introduction of the Dioxaborolane Group: Finally, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced through a borylation reaction using a suitable boron reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as the GABAergic and dopaminergic pathways, which are crucial in neurological functions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar in structure but with an indole ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a piperazine ring.
Uniqueness
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is unique due to its combination of a piperazine ring, pyridine ring, and dioxaborolane group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H28BN3O2 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H28BN3O2/c1-6-20-9-11-21(12-10-20)15-13-14(7-8-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,13H,6,9-12H2,1-5H3 |
InChI Key |
KORGSISKSQUJAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)CC |
Origin of Product |
United States |
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